2,2-Dibromobutane
Description
Structural Classification and Nomenclature of Geminal Dihalides
Organic compounds containing two halogen atoms are broadly classified as dihalides. Based on the position of these halogen atoms, they are further categorized into geminal dihalides and vicinal dihalides. embibe.comdoubtnut.com
Geminal Dihalides: In these compounds, both halogen atoms are bonded to the same carbon atom. doubtnut.comscienceinfo.com The term "geminal" is derived from the Latin word geminus, meaning twin. readchemistry.com According to the IUPAC nomenclature system, geminal dihalides are named as dihaloalkanes, with the position of the halogens indicated by numbers. doubtnut.comnextgurukul.in For instance, 2,2-dibromobutane indicates a butane (B89635) chain with two bromine atoms attached to the second carbon atom. nih.gov In the common system of nomenclature, they are often referred to as alkylidene halides. embibe.comnextgurukul.in
Vicinal Dihalides: In contrast, vicinal dihalides have two halogen atoms attached to adjacent carbon atoms. doubtnut.comscienceinfo.com The term "vicinal" comes from the Latin word vicinus, meaning neighboring. readchemistry.com
The classification of alkyl halides also depends on the nature of the carbon atom to which the halogen is attached. This can be primary (1°), secondary (2°), or tertiary (3°), depending on the number of other carbon atoms bonded to the halogen-bearing carbon. readchemistry.com
Research Significance of this compound as a Precursor in Organic Synthesis
The primary research significance of this compound lies in its utility as a precursor for the synthesis of alkynes. This transformation is typically achieved through a double dehydrohalogenation reaction, which involves the elimination of two molecules of hydrogen bromide (HBr). vaia.combyjus.com
This process requires the use of a strong base, with sodium amide (NaNH₂) being a common reagent for this purpose. vaia.compearson.com The reaction proceeds through two successive E2 elimination steps. pearson.com The first elimination of HBr from this compound results in the formation of a vinylic halide intermediate, 2-bromobutene. vaia.comucalgary.ca A second elimination from this intermediate then yields the alkyne. pearson.compearson.com
The treatment of this compound with a strong base can lead to the formation of a mixture of products, including 1-butyne (B89482) and 2-butyne (B1218202), and a smaller amount of 1,2-butadiene (B1212224). vaia.comvaia.com The formation of the more substituted and thermodynamically more stable alkyne, 2-butyne, is generally favored. vaia.com
The synthesis of this compound itself can be accomplished through various methods. One approach involves the reaction of 2-butyne with two equivalents of hydrogen bromide (HBr). ucalgary.cadoubtnut.com Another synthetic route starts from 2-butanol, which is first converted to 2-bromobutane (B33332) and then further brominated to yield this compound. brainly.combrainly.com
Overview of Principal Academic Research Domains and Contemporary Challenges
Current research involving this compound primarily focuses on its application in synthetic organic chemistry, particularly in the development of efficient and selective methods for alkyne synthesis. youtube.com Understanding the mechanistic pathways of dehydrohalogenation reactions involving geminal dihalides like this compound is a key area of investigation. vaia.comvaia.com
A significant challenge in these reactions is controlling the regioselectivity of the elimination to favor the formation of a specific alkyne isomer (terminal vs. internal). vaia.comyoutube.com The choice of base and reaction conditions plays a crucial role in determining the product distribution. For example, the use of molten potassium hydroxide (B78521) (KOH) at high temperatures has been reported to yield 1-bromobut-1-yne (B1609917) as the major product from this compound. brainly.com
Furthermore, the development of more sustainable and environmentally benign synthetic methods is a continuous challenge in this field. This includes exploring alternative reagents and catalysts that can improve reaction efficiency and minimize waste.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSASBQVXXTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198383 | |
| Record name | 2,2-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50341-35-0 | |
| Record name | 2,2-Dibromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dibromobutane
Direct Synthesis of 2,2-Dibromobutane
The direct synthesis of this compound involves the reaction of butyne with two equivalents of hydrogen bromide (HBr). libretexts.orgchegg.comchegg.com This process is a classic example of electrophilic addition to alkynes.
The reaction of an alkyne with a hydrogen halide can lead to a monohaloalkene or a geminal dihalide, depending on the stoichiometry of the reagents. libretexts.orglibretexts.orgdu.edu.eg When two or more equivalents of HBr are used, the reaction proceeds to form a geminal dihalide, where both bromine atoms are attached to the same carbon atom. libretexts.orglibretexts.orglibretexts.org
The reaction with 1-butyne (B89482) and excess HBr yields this compound as the major product. chegg.com The mechanism begins with the electrophilic attack of a proton (H+) from HBr on the alkyne's triple bond. This initial protonation occurs at the less substituted carbon atom (C1) of 1-butyne, leading to the formation of a more stable secondary vinylic carbocation at C2. The subsequent attack by the bromide ion (Br-) on this carbocation results in the formation of 2-bromo-1-butene.
In the presence of excess HBr, a second addition occurs. The alkene, 2-bromo-1-butene, is protonated again. The presence of the bromine atom at C2 influences the regioselectivity of this second addition. The carbocation that forms on the carbon already bearing the bromine atom (C2) is stabilized by resonance, where the bromine atom can donate a lone pair of electrons to the positive charge. This stabilization outweighs the formation of a primary carbocation at C1. Consequently, the second bromide ion attacks at C2, leading to the formation of the geminal dihalide, this compound. libretexts.orglibretexts.org
The reaction of 2-butyne (B1218202), a symmetrical internal alkyne, with one equivalent of HBr can produce (Z)-2-bromo-2-butene. brainly.com The addition of a second equivalent of HBr would then lead to this compound. The mechanism is similar, involving the formation of a carbocation intermediate.
Interactive Data Table: Hydrohalogenation of Butyne Isomers
| Starting Material | Reagent | Product | Key Mechanistic Feature |
| 1-Butyne | 2 eq. HBr | This compound | Markovnikov's rule followed in both additions |
| 2-Butyne | 2 eq. HBr | This compound | Formation of a vinylic carbocation intermediate |
The regioselectivity of the hydrohalogenation of terminal alkynes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.orglibretexts.orglibretexts.org This is due to the formation of the more stable carbocation intermediate.
In the second addition of HBr to the resulting haloalkene, the halogen atom already present directs the incoming proton to the terminal carbon. The resulting carbocation is stabilized by the lone pair of electrons on the halogen atom, ensuring the formation of a geminal dihalide as the primary product, with little to no vicinal dihalide being formed. libretexts.orglibretexts.org This resonance stabilization is a critical factor in determining the final product.
Comparative Synthetic Approaches to Isomeric Dibromobutanes
In contrast to the synthesis of geminal dihalides from alkynes, vicinal dihalides, where the two halogen atoms are on adjacent carbons, are synthesized from alkenes.
Electrophilic Addition to Alkenes for Vicinal Dihalide Synthesis: General Principles and Stereochemical Outcomes
The reaction of an alkene with a halogen, such as bromine (Br₂), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), results in a vicinal dihalide. libretexts.orgmasterorganicchemistry.comspectrum.com This reaction is a cornerstone of organic synthesis for the formation of 1,2-dihalogenated compounds. chemistryviews.org
The mechanism for the addition of bromine to an alkene does not proceed through a simple carbocation intermediate. Instead, it involves the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comladykeanecollege.edu.in The π electrons of the alkene attack one of the bromine atoms in the Br₂ molecule, displacing a bromide ion. The attacked bromine atom then uses a lone pair of electrons to form a three-membered ring with the two carbon atoms of the former double bond. libretexts.org
In the second step, the bromide ion generated in the first step acts as a nucleophile and attacks one of the carbons of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition of the two bromine atoms. libretexts.orgmasterorganicchemistry.comyoutube.com
The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting alkene. libretexts.orgquora.com
Addition to (Z)-2-butene (cis-2-butene): The anti-addition of bromine to cis-2-butene (B86535) results in the formation of a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. libretexts.org
Addition to (E)-2-butene (trans-2-butene): The anti-addition of bromine to trans-2-butene yields the meso compound, (2R,3S)-2,3-dibromobutane, which is achiral due to an internal plane of symmetry. libretexts.orgmasterorganicchemistry.com
This stereospecificity, where different stereoisomers of the reactant give different stereoisomers of the product, is a key feature of this reaction. libretexts.org
Interactive Data Table: Stereochemical Outcomes of Bromination of 2-Butene Isomers
| Starting Alkene | Reagent | Solvent | Stereochemistry of Addition | Product(s) |
| (Z)-2-Butene | Br₂ | CH₂Cl₂ | anti | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane |
| (E)-2-Butene | Br₂ | CH₂Cl₂ | anti | Meso-(2R,3S)-2,3-dibromobutane |
Chemical Reactivity and Transformation Pathways of 2,2 Dibromobutane
Elimination Reactions Leading to Alkyne Formation
The reaction of geminal dihalides, such as 2,2-dibromobutane, with strong bases is a classic method for the synthesis of alkynes. This transformation proceeds through a double dehydrohalogenation, involving the removal of two molecules of hydrogen bromide (HBr).
The conversion of this compound to butyne isomers requires treatment with a potent base, typically in excess, to facilitate two successive elimination reactions. chegg.comyoutube.com Commonly employed bases for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) under harsh conditions, such as being fused at high temperatures. youtube.comdoubtnut.comsarthaks.com The strength of the base is a critical factor, as a weaker base may only lead to a single elimination, resulting in a bromoalkene intermediate.
Table 1: Products from the Dehydrohalogenation of this compound
| Reactant | Base/Conditions | Major Alkyne Product | Minor Alkyne Product | Allene (B1206475) Byproduct |
|---|
When this compound is treated with a strong base, two isomeric alkynes can be formed: but-1-yne (a terminal alkyne) and but-2-yne (an internal alkyne). chegg.com The distribution of these products is governed by their relative thermodynamic stabilities. Internal alkynes are generally more stable than terminal alkynes due to hyperconjugation, where the alkyl groups attached to the sp-hybridized carbons help to stabilize the triple bond. Consequently, the formation of but-2-yne is thermodynamically favored and it is typically the major product of the reaction. chegg.com The reaction mixture, upon reaching equilibrium, will contain a higher proportion of the more stable internal alkyne.
In addition to the formation of alkynes, the dehydrohalogenation of this compound can also yield a small amount of an isomeric compound called buta-1,2-diene, which is an allene. chegg.com Allenes are compounds containing two cumulative double bonds (C=C=C). The formation of buta-1,2-diene occurs as a competing pathway to alkyne formation during the elimination process.
The formation of alkynes from this compound proceeds through two consecutive E2 (bimolecular elimination) reactions. youtube.comlibretexts.org The E2 mechanism is a single-step, concerted process where the base abstracts a proton (β-hydrogen) while the leaving group (bromide ion) departs simultaneously. libretexts.orgmasterorganicchemistry.com
First Elimination: In the first step, the strong base removes a proton from either C1 or C3 of this compound. This is followed by the concurrent departure of a bromide ion from C2, leading to the formation of a double bond and yielding a bromoalkene intermediate (e.g., 2-bromo-but-1-ene or 2-bromo-but-2-ene).
Second Elimination: The resulting bromoalkene then undergoes a second E2 elimination. The base abstracts another proton, and the remaining bromide ion is eliminated, forming the carbon-carbon triple bond of the final alkyne product. youtube.com
The rate of an E2 reaction is dependent on the concentration of both the substrate (the dihalide or the intermediate bromoalkene) and the base. libretexts.orgmasterorganicchemistry.com This bimolecular dependency is a key characteristic of the E2 pathway.
Dehydrohalogenation via Strong Base Treatment: Reaction Scope and Controlling Factors
Nucleophilic Substitution Reactivity of Geminal Dihalides
While geminal dihalides like this compound are primarily used in elimination reactions to form alkynes, it is theoretically useful to consider their potential reactivity in nucleophilic substitution pathways.
Nucleophilic substitution reactions in haloalkanes typically proceed via one of two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) or Sₙ2 (substitution, nucleophilic, bimolecular). oxfordsciencetrove.combyjus.comucsb.edu
The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.orgstudymind.co.uk The rate of this reaction depends on the concentration of both the haloalkane and the nucleophile. youtube.com Sₙ2 reactions are sensitive to steric hindrance; they are fastest for primary halides and progressively slower for secondary and tertiary halides. masterorganicchemistry.comreddit.com
The Sₙ1 reaction is a two-step process. byjus.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com In the second step, the nucleophile rapidly attacks the carbocation. byjus.com The rate of an Sₙ1 reaction depends only on the concentration of the haloalkane. youtube.comscience-revision.co.uk This pathway is favored for tertiary halides because they can form more stable tertiary carbocations. byjus.commasterorganicchemistry.com
For this compound, which is a secondary haloalkane, both pathways are theoretically possible, but elimination is often a competing and dominant reaction, especially with strong bases which are also often strong nucleophiles. chegg.comgauthmath.com A strong, bulky base like potassium tert-butoxide would strongly favor elimination over substitution. reddit.com A strong, non-bulky base/nucleophile would still favor the E2 pathway in a secondary halide. For substitution to occur, conditions would need to be carefully controlled, typically involving a weak base that is a good nucleophile and a polar aprotic solvent to favor an Sₙ2 pathway. An Sₙ1 reaction is less likely due to the relative instability of the secondary carbocation that would need to form.
Table 2: Comparison of Sₙ1 and Sₙ2 Reaction Pathways
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Number of Steps | Two steps | One step |
| Intermediate | Carbocation | Transition state |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophile is effective | Strong nucleophile required |
| Stereochemistry | Racemization | Inversion of configuration |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-but-1-ene |
| 2-bromo-but-2-ene |
| Ammonia |
| But-1-yne |
| But-2-yne |
| Buta-1,2-diene |
| Hydrogen Bromide |
| Potassium Hydroxide |
| Potassium tert-butoxide |
Analysis of Competitive Substitution and Elimination Reaction Outcomes
The reactivity of this compound is characterized by a competition between substitution and elimination pathways, the outcome of which is highly dependent on the reaction conditions. As a geminal dihalide, the presence of two bromine atoms on the same carbon atom significantly influences the electronic and steric environment of the molecule, thereby affecting the kinetics and thermodynamics of these competing reactions. Key factors that dictate the predominant reaction pathway include the nature of the nucleophile or base, the solvent, and the temperature.
In the presence of a strong, sterically hindered base, elimination reactions are generally favored. The base will preferentially abstract a proton from a beta-carbon (C1 or C3), leading to the formation of an alkene through an E2 mechanism. Due to the presence of two leaving groups, a subsequent elimination can occur to form an alkyne or an allene. For instance, treatment of this compound with two equivalents of a strong base like sodium amide (NaNH₂) typically results in a dehydrohalogenation to yield a mixture of but-1-yne and but-2-yne, with a smaller amount of buta-1,2-diene. chegg.comaskfilo.com
Conversely, when this compound is subjected to a strong, non-hindered nucleophile that is also a weak base, substitution reactions may compete with elimination. However, due to the steric hindrance at the secondary carbon bearing two bromine atoms, the SN2 pathway is significantly disfavored. SN1 reactions could potentially occur in the presence of a weak nucleophile in a polar protic solvent, which can stabilize the secondary carbocation intermediate. However, the formation of this carbocation can also lead to E1 elimination products.
The choice of solvent plays a critical role in directing the reaction pathway. Polar aprotic solvents, such as DMSO or acetone, tend to favor SN2 and E2 reactions, while polar protic solvents, like ethanol (B145695) or water, can promote SN1 and E1 reactions by stabilizing charged intermediates.
The following table summarizes the expected major and minor products from the reaction of this compound under various conditions, illustrating the competitive nature of substitution and elimination reactions.
Interactive Data Table: Reaction Outcomes of this compound
| Reagent/s | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium ethoxide (strong base, strong nucleophile) | Ethanol | High | But-1-yne, But-2-yne | Buta-1,2-diene | E2 (double elimination) |
| Potassium tert-butoxide (strong, hindered base) | tert-Butanol | High | But-1-yne | But-2-yne, Buta-1,2-diene | E2 (double elimination) |
| Sodium iodide (strong nucleophile, weak base) | Acetone | Moderate | 2-bromo-2-iodobutane | 2-Bromo-1-butene, 2-Bromo-2-butene | SN2 / E2 |
| Water (weak nucleophile, weak base) | Water | High | 2-Butanone | 2-Bromo-1-butene, 2-Bromo-2-butene | SN1 / E1 |
| Ethanol (weak nucleophile, weak base) | Ethanol | High | 2-Ethoxy-2-bromobutane | 2-Bromo-1-butene, 2-Bromo-2-butene | SN1 / E1 |
Detailed analysis of the reaction with a strong base like sodium amide reveals that the initial elimination can produce two isomeric bromoalkenes: 2-bromo-1-butene and 2-bromo-2-butene. A second elimination from these intermediates then leads to the final alkyne or allene products. The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene (2-bromo-2-butene), and the Hofmann rule, which favors the less substituted alkene (2-bromo-1-butene) when a sterically hindered base is used. The subsequent elimination to form the triple bond is also subject to these regiochemical considerations.
Mechanistic Elucidation in 2,2 Dibromobutane Transformations
Detailed Reaction Mechanisms for Dehydrohalogenation
The dehydrohalogenation of 2,2-dibromobutane, a geminal dihalide, typically proceeds through a double elimination reaction to form an alkyne. libretexts.orgucalgary.ca This transformation is generally achieved by using a strong base, such as sodium amide (NaNH₂) or molten potassium hydroxide (B78521) (KOH), and involves two sequential E2 (bimolecular elimination) steps. pearson.commasterorganicchemistry.combrainly.com
First E2 Elimination: In the initial step, a strong base abstracts a proton from one of the adjacent methyl (C1) or methylene (B1212753) (C3) groups. Abstraction of a C1 proton is sterically favored and leads to the formation of a vinylic halide intermediate, 2-bromo-1-butene. pearson.com Concurrently, one bromide ion is ejected as the leaving group, and a π-bond is formed. pearson.comlibretexts.org The rate of this bimolecular reaction depends on the concentration of both the substrate (this compound) and the base. aakash.ac.in
Second E2 Elimination: The resulting vinylic halide, 2-bromo-1-butene, still possesses a halogen and can undergo a subsequent elimination reaction. pearson.com In the second step, the base abstracts a proton from the carbon atom adjacent to the remaining bromine atom. pearson.com This leads to the ejection of the second bromide ion and the formation of a second π-bond, resulting in the final alkyne product, but-1-yne. pearson.comlibretexts.org The second elimination step is often slower and may require higher temperatures to proceed efficiently. youtube.com Treatment with two or more equivalents of a strong base ensures the reaction goes to completion. vaia.com Depending on the reaction conditions and the base used, rearrangement can occur, leading to a mixture of products, including the more stable internal alkyne, 2-butyne (B1218202), and a small amount of the allene (B1206475), 1,2-butadiene (B1212224). vaia.com
Direct experimental observation of the fleeting transition state in the E2 elimination of this compound is challenging. However, computational studies on analogous systems and experimental kinetic data provide significant insights into its geometry and energetics.
Transition State Characteristics: In an E2 reaction, the transition state features a partially formed bond between the base and the β-proton, a partially broken C-H bond, a developing π-bond between the α and β carbons, and a partially broken C-Br bond. aakash.ac.innumberanalytics.com The geometry requires the abstracted proton and the leaving group to be aligned in a specific spatial arrangement, known as periplanar. chemistrysteps.com While this process is concerted, it is not necessarily perfectly synchronous; the extent of C-H and C-Br bond breaking in the transition state can vary depending on the substrate, base, and leaving group. nih.gov
Computational Insights: Quantum mechanical calculations on related haloalkanes have elucidated key energetic features. Studies on the dehydrohalogenation of 2-bromobutane (B33332) catalyzed by alumina (B75360) nanoclusters, for instance, have calculated the activation energy barriers for different elimination pathways. researchgate.net These computational models allow for the mapping of the potential energy surface and the identification of the lowest energy pathway from reactant to product via the transition state. fossee.in Such studies reveal that the stability of the resulting alkene influences the activation energy; pathways leading to more substituted (and thus more stable) alkenes generally have lower activation barriers, in accordance with Saytzeff's rule. aakash.ac.in
The table below, based on findings from analogous systems, illustrates how computational chemistry can predict reaction outcomes.
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Dehydrohalogenation of (S)-2-bromobutane with (Al₂O₃)₄ nanocluster | Quantum Mechanics | The catalyst promotes an 'unfavorable' syn-elimination pathway, producing stereospecific products that are difficult to obtain under normal base-catalyzed conditions. | researchgate.net |
| Elimination reactions of various haloalkanes | Kohn-Sham Orbital Analysis | The mechanism can shift from a more E1-like E2 transition state (leaving-group expulsion ahead of proton abstraction) to an E1cb-like E2 transition state (proton abstraction ahead of leaving-group expulsion) by changing from acidic to basic conditions. | nih.gov |
| Pyrolysis of C₂H₅X (X=F, Cl, Br, I) | Electronic Structure Calculations | The energy required for dehalogenation (C-X bond breaking) follows the order C–F > C–Cl > C–Br > C–I, correlating with bond length. | taylorandfrancis.com |
Mechanistic Insights from Comparative Studies with Other Dibromoalkanes (e.g., 2,3-Dibromobutane)
Comparing the reactivity of the geminal dihalide this compound with its vicinal isomer, 2,3-dibromobutane (B42614), provides a deeper understanding of the mechanistic nuances of elimination reactions, particularly regarding stereoelectronics and catalysis.
Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are paramount in E2 eliminations. bingol.edu.trwikipedia.org The most critical requirement is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation (dihedral angle of 180°) for the reaction to proceed efficiently. wizeprep.commasterorganicchemistry.comlibretexts.org This alignment allows for optimal overlap between the orbitals of the C-H bond and the antibonding orbital (σ*) of the C-Br bond, facilitating the smooth formation of the new π-bond. saskoer.caiitk.ac.in
Comparison between this compound and 2,3-Dibromobutane:
2,3-Dibromobutane (Vicinal Dihalid): This molecule exists as stereoisomers (meso and a racemic dl pair). The anti-periplanar requirement dictates the stereochemical outcome of the E2 elimination. For example, the debromination of meso-2,3-dibromobutane (B1593828) with iodide yields exclusively trans-2-butene, while the dl-isomer gives cis-2-butene (B86535). rsc.orgresearchgate.net This stereospecificity is a direct consequence of the need for the two bromine atoms (or a bromine and a hydrogen in dehydrohalogenation) to adopt an anti-periplanar arrangement in the reactive conformation. pearson.com
This compound (Geminal Dihalid): In the first elimination step, free rotation around the C2-C3 bond allows a β-hydrogen on C3 to easily align anti-periplanar to one of the bromine atoms. Similarly, rotation around the C1-C2 bond allows a C1 hydrogen to align for elimination. The stereochemical constraints become more significant in the second elimination step from the vinylic halide intermediate. For the elimination to form the alkyne, the remaining hydrogen and bromine must also align anti-periplanar, which influences the reaction rate and conditions required. libretexts.org
The preference for an anti-periplanar arrangement is a powerful predictive tool, explaining product distributions that might otherwise seem to violate regiochemical rules like Zaitsev's rule, especially in conformationally rigid systems like cyclohexanes. chemistrysteps.commasterorganicchemistry.com
While strong bases are standard for dehydrohalogenation, various catalytic systems can profoundly influence the reaction mechanism, altering rates, selectivity, and even the stereochemical course.
Lewis Acid Catalysis: Catalysts such as iron(III) bromide (FeBr₃) can promote the dehydrobromination of dibromoalkanes. cdnsciencepub.comgrafiati.com The mechanism proposed for vicinal dibromoalkanes involves the formation of an ion-pair intermediate through the interaction of the Lewis acid with a bromine atom. cdnsciencepub.comgrafiati.com This polarization of the C-Br bond facilitates its cleavage. Studies on the dehydrohalogenation of dihaloalkanes with Fe(III) have shown complex kinetic behavior, suggesting the involvement of organometallic intermediates and reversible steps. researchgate.net
Surface Catalysis: Alumina-based catalysts have been shown computationally to alter the stereochemical preference of elimination reactions. For instance, an Al₈O₁₂ nanocluster was predicted to catalyze dehydrohalogenation via a syn-elimination pathway, which is typically disfavored in base-promoted E2 reactions. researchgate.net This change in mechanism can lead to stereoisomeric products that are not accessible under standard conditions.
Enzymatic Catalysis: Haloalkane dehalogenases are enzymes that can catalyze the cleavage of carbon-halogen bonds. muni.cz While their primary mechanism is hydrolytic substitution, not elimination, their study provides insight into catalyzed C-Br bond cleavage. These enzymes exhibit high substrate specificity and can show significant enantioselectivity. For example, haloalkane dehalogenase LinB has shown notable enantioselectivity in the hydrolytic dehalogenation of 1,3-dibromobutane. muni.cz This highlights the potential of biocatalytic systems to control reactivity and stereochemistry in transformations of halogenated alkanes.
The following table summarizes the influence of different catalytic approaches on the dehydrohalogenation of dibromoalkanes.
| Catalytic System | Example Catalyst | Substrate Example | Mechanistic Influence | Reference |
|---|---|---|---|---|
| Base Induced | NaNH₂ / KOH | This compound | Promotes standard anti-periplanar E2 elimination. | pearson.combrainly.com |
| Lewis Acid | FeBr₃ | 1,2-Dibromo-1,1-diarylalkanes | Proceeds via an ion-pair mediated mechanism, polarizing the C-Br bond. | cdnsciencepub.comgrafiati.com |
| Solid Surface | (Al₂O₃)₄ nanocluster | 2-Bromobutane | Shifts the mechanism from the typical anti-elimination to a syn-elimination pathway. | researchgate.net |
| Enzymatic | Haloalkane Dehalogenase (e.g., LinB) | 1,3-Dibromobutane | Catalyzes hydrolytic dehalogenation with high enantioselectivity. | muni.cz |
Stereochemical Aspects Relevant to 2,2 Dibromobutane Chemistry
Chiral Considerations in Reactions Leading to or from 2,2-Dibromobutane
This compound itself is an achiral molecule as it does not possess a stereocenter. The carbon atom bonded to the two bromine atoms (C2) is not a chiral center because it is bonded to two identical substituents (the bromine atoms). However, the reactions that form this compound or reactions that it undergoes can involve chiral intermediates or lead to chiral products, making stereochemical considerations important.
For instance, the synthesis of this compound can start from 1-butyne (B89482) or 2-butyne (B1218202). The addition of two equivalents of hydrogen bromide (HBr) to 2-butyne, an achiral molecule, directly yields the achiral this compound. The reaction proceeds through a vinyl bromide intermediate.
Conversely, reactions starting from this compound can lead to the formation of chiral molecules under specific conditions, although the most common reactions, such as dehydrohalogenation to form alkynes, typically result in achiral products.
Stereochemical Outcomes of Reactions Involving this compound (e.g., formation of achiral alkynes)
A primary reaction of this compound, a geminal dihalide, is its conversion to an alkyne through double dehydrohalogenation. masterorganicchemistry.comlibretexts.org This elimination reaction is typically carried out using a strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849). libretexts.orgvaia.com
The treatment of this compound with two equivalents of a strong base can yield two isomeric alkynes: 1-butyne and 2-butyne. vaia.com Both of these products are achiral. The formation of 2-butyne is generally favored as it is the more stable, internal alkyne. vaia.compearson.com The reaction proceeds through a two-step elimination process. masterorganicchemistry.comvaia.com A small amount of 1,2-butadiene (B1212224), an allene (B1206475), may also be formed as a minor product. vaia.com
The mechanism involves the removal of a hydrogen atom and a bromine atom in two successive E2 elimination steps. libretexts.org The stereochemistry of the starting material does not influence the final alkyne products, as they are linear and lack chiral centers.
| Reactant | Reagent | Major Product | Minor Product | Chirality of Products |
| This compound | 2 eq. Strong Base (e.g., NaNH2) | 2-Butyne | 1-Butyne | Achiral |
Comparative Analysis of Stereoisomeric Dibromobutanes (e.g., 2,3-Dibromobutane) in Mechanistic Studies
To fully appreciate the stereochemical aspects of this compound, it is instructive to compare it with its vicinal isomer, 2,3-dibromobutane (B42614). Unlike the achiral this compound, 2,3-dibromobutane contains two chiral centers (at C2 and C3) and exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)-2,3-dibromobutane) and a meso compound ((2R,3S)-2,3-dibromobutane). alrasheedcol.edu.iqucsb.edufiveable.menumberanalytics.com
The stereochemistry of 2,3-dibromobutane significantly impacts its reactivity, particularly in elimination reactions. For example, the E2 dehalogenation of the different stereoisomers of 2,3-dibromobutane with iodide ions yields different stereoisomeric products. doubtnut.com
meso-2,3-Dibromobutane (B1593828) undergoes anti-elimination to yield trans-2-butene. doubtnut.com
(S,S)-2,3-Dibromobutane and (R,R)-2,3-Dibromobutane both undergo anti-elimination to yield cis-2-butene (B86535). doubtnut.com
These stereospecific reactions highlight the importance of the anti-periplanar arrangement of the leaving groups for the E2 mechanism to proceed. doubtnut.compearson.com
In contrast, the dehydrohalogenation of this compound lacks this stereospecificity in product formation because the starting material is achiral and the products are alkynes without stereoisomers.
Studies on the elimination reactions of 2-bromobutane (B33332) and 2,3-dibromobutane over alkali-ion exchanged silica (B1680970) gels have shown that the stereochemical course (anti or syn elimination) can be influenced by the catalyst used. oup.com Dehydrobromination of 2,3-dibromobutane proceeded via an anti-mechanism over certain catalysts. oup.com Furthermore, the stereochemistry of halogen exchange and dehydrobromination reactions of 2-bromobutane differs from that of 2,3-dibromobutane, suggesting different reaction intermediates (a sec-butyl cation for 2-bromobutane versus a cyclic bromonium ion for 2,3-dibromobutane). oup.com
| Dibromobutane Isomer | Key Stereochemical Feature | Common Reaction | Stereochemical Outcome of Reaction |
| This compound | Achiral (geminal dihalide) | Double Dehydrohalogenation | Formation of achiral alkynes (2-butyne and 1-butyne) |
| 2,3-Dibromobutane | Two chiral centers (vicinal dihalide), exists as enantiomers and a meso form. alrasheedcol.edu.iqucsb.edufiveable.me | Dehalogenation (E2) | Stereospecific formation of cis or trans-2-butene depending on the starting stereoisomer. doubtnut.com |
Stereoselective Synthesis Applications Derived from Geminal Dihalides
While this compound itself is primarily used to generate simple alkynes, the broader class of geminal dihalides serves as a valuable precursor in various stereoselective syntheses.
Recent research has focused on the stereoselective synthesis of complex molecules starting from geminal dihalides. For example, geminal bromofluoroalkenes, which are important precursors to monofluoroalkenes, can be synthesized stereoselectively. nih.gov This involves a strategy where stereoselectivity is achieved through the selective decomposition of oxaphosphetane intermediates. nih.gov
Furthermore, stereoselective electrochemical and sonochemical reductive silylation of geminal dihalides has been explored. taylorfrancis.com These methods allow for the controlled introduction of silyl (B83357) groups, with sonochemical reactions sometimes showing higher stereoselectivity than electrochemical ones. taylorfrancis.com
The synthesis of vinyl halides and gem-dihalides can be achieved under mild conditions using triphenyl phosphite-halogen-based reagents. researchgate.net Aldehydes, for instance, can be converted to the corresponding geminal dihalides. While not directly involving this compound, these methodologies showcase the synthetic utility of the geminal dihalide functional group in preparing a variety of structures.
Advanced Characterization Techniques and Analytical Methodologies for 2,2 Dibromobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2,2-dibromobutane. Both ¹H NMR and ¹³C NMR provide unique information about the connectivity and chemical environment of the atoms within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would reveal four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the two bromine atoms would be significantly downfield due to the strong deshielding effect of the electronegative bromine atoms. The chemical shifts of the other carbon atoms would be influenced by their proximity to the C-Br₂ group. docbrown.info For comparison, the ¹³C NMR spectra of other brominated butanes like 1-bromobutane (B133212) and 2-bromobutane (B33332) also show four distinct resonances, highlighting the ability of ¹³C NMR to distinguish between different carbon environments within isomers. docbrown.info
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| ¹H (CH₃-CBr₂) | ~2.5-3.0 | Singlet | 3H |
| ¹H (CH₂-CBr₂) | ~2.0-2.5 | Quartet | 2H |
| ¹H (CH₃-CH₂) | ~1.0-1.5 | Triplet | 3H |
| ¹³C (CBr₂) | ~40-50 | - | - |
| ¹³C (CH₃-CBr₂) | ~30-40 | - | - |
| ¹³C (CH₂-CBr₂) | ~35-45 | - | - |
| ¹³C (CH₃-CH₂) | ~10-15 | - | - |
Vibrational Spectroscopy Applications for Functional Group Analysis (e.g., Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups and probing the conformational landscape of this compound. edinst.com These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. A study on the infrared absorption spectra of this compound indicated that the spectra can be reasonably interpreted in terms of a single molecular conformation in the liquid state, suggesting a dominant conformer. researchgate.net Vibrational assignments have been proposed assuming a Cₛ molecular symmetry. researchgate.net Key expected absorptions would include C-H stretching vibrations (around 2900-3000 cm⁻¹), C-H bending vibrations (around 1375-1450 cm⁻¹), and the characteristic C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum (around 500-700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy of this compound would provide complementary information to its IR spectrum. The symmetric vibrations, which might be weak or absent in the IR spectrum, are often strong in the Raman spectrum. For instance, the symmetric C-Br₂ stretching vibration would be a prominent feature. Studies on related dihalobutanes, such as meso- and (±)-2,3-dibromobutanes, have utilized both IR and Raman spectroscopy to assign vibrational frequencies to different rotational isomers and to determine the enthalpy differences between them. rsc.org
Interactive Data Table: Characteristic Vibrational Frequencies for Haloalkanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretch | 2850-3000 | IR, Raman |
| CH₂ Bend (Scissoring) | 1440-1480 | IR, Raman |
| CH₃ Bend (Asymmetric) | ~1450 | IR, Raman |
CH₃ Bend (Symmetric) | ~1375 | IR, Raman | | C-Br Stretch | 500-700 | IR, Raman |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion ([M]⁺), which can then undergo fragmentation to produce a series of smaller, charged fragments.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.
Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond and the loss of alkyl radicals. libretexts.org For this compound, significant fragment ions would likely include the loss of a bromine atom ([M-Br]⁺), the loss of both bromine atoms, and the cleavage of C-C bonds. For example, the fragmentation of 2,2-dimethylbutane (B166423) shows the loss of a methyl group (M-15) and an ethyl group (M-29). docbrown.info Similarly, the mass spectrum of 2,3-dibromobutane (B42614) shows prominent peaks at m/z 135 and 137, corresponding to the loss of one bromine atom. nist.govnih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Formation Process |
| 214, 216, 218 | [C₄H₈Br₂]⁺ | Molecular Ion (M⁺) |
| 135, 137 | [C₄H₈Br]⁺ | Loss of a Br radical |
| 57 | [C₄H₉]⁺ | Loss of two Br radicals (less likely) |
| 55 | [C₄H₇]⁺ | Loss of H₂ from [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ | Further fragmentation |
| 29 | [C₂H₅]⁺ | Cleavage of C-C bond |
Applications of Advanced Diffraction Techniques in Related Haloalkane Systems (e.g., X-ray crystallography of inclusion complexes)
While obtaining a single crystal of liquid this compound for X-ray crystallography is challenging, this technique has been successfully applied to study related haloalkanes within inclusion complexes. researchgate.net These studies provide valuable information about the three-dimensional structure and intermolecular interactions of haloalkanes.
For instance, X-ray crystallography has been used to characterize the inclusion complexes of haloalkanes like 4-chloromethylpyridine hydrochloride and 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium with cucurbit[n]uril hosts. researchgate.netrsc.orgrsc.orgworktribe.com These studies reveal that the haloalkane guest is encapsulated within the host's cavity, stabilized by interactions such as ion-dipole forces and hydrogen bonding. rsc.orgworktribe.com The resulting crystal structures provide precise bond lengths, bond angles, and conformational details of the encapsulated haloalkane. worktribe.com This approach demonstrates how advanced diffraction techniques can be used to probe the structure of haloalkanes in a solid, ordered environment, offering insights that are complementary to solution-state techniques like NMR.
Electrochemical Studies of Haloalkane Reactivity and Reduction Mechanisms (e.g., polarographic investigations)
Electrochemical methods, such as polarography and cyclic voltammetry, are employed to investigate the reactivity and reduction mechanisms of haloalkanes. tcd.iebritannica.com These techniques involve applying a varying potential to an electrode in a solution containing the analyte and measuring the resulting current. uobabylon.edu.iq The reduction of haloalkanes typically involves the cleavage of the carbon-halogen bond.
Polarography, which utilizes a dropping mercury electrode, can be used to determine the reduction potentials of this compound. britannica.com The stepwise reduction of the two bromine atoms would likely be observed at different potentials. Cyclic voltammetry studies on related polychlorinated compounds like DDT have shown multiple reduction waves, corresponding to the sequential reductive cleavage of carbon-chlorine bonds. researchgate.net These studies often reveal that the reduction is a multi-electron process, leading to the formation of carbanion intermediates. researchgate.net The electrochemical behavior of this compound would be influenced by factors such as the solvent, supporting electrolyte, and the electrode material. Such investigations provide fundamental data on the electron transfer processes and the stability of the intermediates formed during the reduction of geminal dihaloalkanes.
Computational and Theoretical Investigations of 2,2 Dibromobutane
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods can predict molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It can be used to determine various electronic properties and reactivity descriptors. For 2,2-dibromobutane, DFT calculations could elucidate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These descriptors help in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. For instance, the locations of the HOMO and LUMO can indicate the sites most likely to be involved in electron donation and acceptance, respectively. While specific DFT studies on this compound are not prevalent in the literature, this method is routinely applied to understand the reactivity of halogenated alkanes. researchgate.netresearchgate.net
Like many acyclic molecules, this compound can exist in different spatial arrangements of its atoms, known as conformations, due to rotation around its single bonds. Computational analysis can be used to determine the relative stabilities of these conformers and to map the potential energy surface, or energy landscape, that describes the energy changes as the molecule transitions between different conformations. The energy landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. youtube.com For other isomers, such as 2,3-dibromobutane (B42614), extensive conformational analyses have been performed using computational methods to understand the influence of steric and electronic effects on stability. fossee.intestbook.com Similar studies on this compound would identify its preferred three-dimensional structure.
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for modeling the step-by-step process of a chemical reaction, known as the reaction mechanism. opentextbc.ca This involves identifying intermediates and, crucially, the high-energy transition state that connects reactants to products. opentextbc.ca The structure of the transition state is key to understanding the reaction's feasibility and rate. For this compound, reactions such as dehydrohalogenation are of interest. chegg.com Computational modeling of the E2 elimination reaction of this compound with a strong base, for instance, would involve calculating the geometry and energy of the transition state, providing insight into the reaction's activation energy. While detailed computational studies on the reaction mechanisms of this compound are not widely documented, such investigations are common for similar bromoalkanes. acs.org
Prediction of Thermochemical Parameters and Reaction Energetics (e.g., enthalpy of reaction)
Thermochemical parameters, such as the enthalpy of formation and heat capacity, are crucial for understanding the stability and energy content of a compound. These can be predicted with a good degree of accuracy using computational methods. nist.govnumberanalytics.com The National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical and thermophysical data for many compounds, including this compound. nist.govnist.gov For example, the enthalpy of reaction for the isomerization of this compound to 2,3-dibromobutane has been reported. nist.gov
Below are some of the critically evaluated data for this compound available from the NIST-TRC Web Thermo Tables. nist.gov
Table 1: Critically Evaluated Thermophysical Properties of this compound
| Property | Value |
|---|---|
| Normal boiling temperature | 420. K |
| Critical temperature | 607. K |
| Critical pressure | 4100. kPa |
| Critical density | 1.63 mol/dm³ |
Data sourced from NIST/TRC Web Thermo Tables (WTT) nist.gov
Table 2: Ideal Gas Enthalpy of this compound as a Function of Temperature
| Temperature (K) | Ideal Gas Enthalpy (kJ/mol) |
|---|---|
| 200 | -55.82 |
| 298.15 | -42.75 |
| 300 | -42.49 |
| 400 | -28.02 |
| 500 | -12.98 |
| 600 | 2.45 |
| 700 | 18.06 |
| 800 | 33.74 |
| 900 | 49.44 |
| 1000 | 65.12 |
Data sourced from NIST/TRC Web Thermo Tables (WTT) nist.gov
Application of Ab Initio and Semi-Empirical Methods in Dibromobutane Research
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles without the inclusion of experimental data in the computation itself. numberanalytics.com These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, can be very accurate but are computationally expensive. They have been used to study the molecular structure and conformational composition of various dibromobutane isomers, such as 1,4-dibromobutane. acs.orgresearchgate.net
Semi-empirical methods, such as MNDO, AM1, and PM3, offer a faster, though generally less accurate, alternative to ab initio calculations. wikipedia.orgdigitellinc.comgithub.com They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. These methods are particularly useful for larger molecules or for preliminary explorations of molecular systems before employing more rigorous techniques. While specific applications to this compound are not prominent in the literature, these methods are broadly applied in computational chemistry for a wide range of molecules. arkat-usa.org
2,2 Dibromobutane As a Versatile Intermediate in Fine Chemical Synthesis
Strategic Utility in the Preparation of Substituted Alkynes
The dehydrobromination of 2,2-dibromobutane is a cornerstone of its synthetic utility, providing a reliable route to but-1-yne and but-2-yne. This transformation is typically achieved through a double elimination reaction facilitated by a strong base. vaia.compearson.com The choice of base and reaction conditions can influence the regioselectivity of the elimination, allowing for the preferential formation of either the terminal or internal alkyne.
The reaction proceeds via a two-step elimination mechanism. vaia.com In the first step, one equivalent of a strong base abstracts a proton from a carbon atom adjacent to the bromine-bearing carbon, leading to the formation of a bromoalkene intermediate, such as 2-bromobut-1-ene or 1-bromobut-2-ene. ucalgary.ca A second elimination reaction, promoted by another equivalent of the base, then generates the alkyne. vaia.com
Commonly used bases for this transformation include sodium amide (NaNH₂) and potassium hydroxide (B78521) (KOH). vaia.comlibretexts.org The use of a very strong base like sodium amide in liquid ammonia (B1221849) tends to favor the formation of the terminal alkyne, but-1-yne. vaia.comdoubtnut.com This is because the terminal alkyne is deprotonated by the strong base to form a stable acetylide anion, driving the equilibrium towards the terminal isomer. libretexts.org Conversely, the use of a somewhat weaker base like potassium hydroxide, often at elevated temperatures, typically results in the thermodynamically more stable internal alkyne, but-2-yne, as the major product. vaia.com A small amount of 1,2-butadiene (B1212224) may also be formed as a minor byproduct. vaia.com
Table 1: Dehydrobromination of this compound
| Starting Material | Reagents and Conditions | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| This compound | 1. NaNH₂ (2 equiv), liq. NH₃2. H₂O | But-1-yne | But-2-yne, 1,2-Butadiene |
This table provides a summary of typical reaction outcomes. Actual product ratios can vary based on specific reaction parameters.
Role in the Synthesis of Diverse Organic Molecules and Scaffolds
The alkynes generated from this compound are pivotal starting materials for the synthesis of a wide variety of organic molecules and complex scaffolds. The reactivity of the carbon-carbon triple bond allows for its participation in numerous transformations, including cycloaddition reactions and carbon-carbon bond-forming cross-coupling reactions.
Cycloaddition Reactions: The butyne isomers derived from this compound can undergo cycloaddition reactions to construct heterocyclic rings, which are prevalent in pharmaceuticals and other functional materials. For instance, alkynes are known to participate in [3+2] cycloaddition reactions with azides to form triazoles, a reaction often catalyzed by copper(I) salts in what is known as "click chemistry". libretexts.org Similarly, pyrazole (B372694) derivatives can be synthesized through the reaction of alkynes with diazo compounds or other appropriate 1,3-dipoles. organic-chemistry.orgbeilstein-journals.orgresearchgate.netijiset.comnih.gov The Diels-Alder reaction, a [4+2] cycloaddition, allows for the formation of substituted six-membered rings when the alkyne acts as a dienophile in the presence of a conjugated diene. sigmaaldrich.com
Sonogashira Coupling: The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org But-1-yne, synthesized from this compound, can be utilized in this reaction to attach the butyl-1-ynyl moiety to various aromatic and vinylic systems, thereby creating more complex molecular frameworks. nih.govresearchgate.net This method is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org
Synthesis of Other Scaffolds: The alkynes derived from this compound are also precursors to other important structural motifs. For example, enynes, which contain both a double and a triple bond, can be synthesized. sigmaaldrich.comorganic-chemistry.org Additionally, substituted furans and thiophenes, five-membered aromatic heterocycles with broad applications, can be prepared through various synthetic routes that often involve alkyne precursors. researchgate.netlookchem.comorganic-chemistry.orgnih.govchemrxiv.orgorgsyn.orguobaghdad.edu.iqorganic-chemistry.org For instance, the Paal-Knorr synthesis allows for the generation of furans and thiophenes from 1,4-dicarbonyl compounds, which can themselves be derived from the hydration of alkynes. uobaghdad.edu.iq
Derivatization Strategies for Accessing Complex Chemical Structures
The primary derivatization strategy for this compound involves its conversion to but-1-yne or but-2-yne, which then serve as platforms for further functionalization. The resulting alkynes offer multiple avenues for introducing chemical complexity.
Alkylation of Terminal Alkynes: The terminal alkyne, but-1-yne, possesses an acidic terminal proton that can be removed by a strong base, such as sodium amide, to generate a nucleophilic acetylide anion. libretexts.org This anion can then react with various electrophiles, most commonly primary alkyl halides, in an alkylation reaction to form a new carbon-carbon bond and extend the carbon chain. libretexts.org This sequential deprotonation and alkylation provides a straightforward method for synthesizing a wide range of more complex, internal alkynes.
Functionalization of the Triple Bond: The carbon-carbon triple bond in both but-1-yne and but-2-yne is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Halogenation: The addition of halogens such as bromine or chlorine across the triple bond can lead to the formation of di- or tetra-haloalkenes and alkanes, respectively. libretexts.orgchegg.com For example, the reaction of 2-butyne (B1218202) with bromine can yield 2,3-dibromobut-2-ene, which can be further halogenated. chegg.com
Hydration: The acid-catalyzed or mercury-catalyzed hydration of alkynes yields enols that rapidly tautomerize to the corresponding ketones. The hydration of but-1-yne yields butan-2-one, while but-2-yne gives the same product.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the triple bond. For a terminal alkyne like but-1-yne, this results in the formation of an aldehyde (butanal) after tautomerization of the intermediate enol. libretexts.org
Reduction: The triple bond can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using sodium in liquid ammonia. Complete reduction to the corresponding alkane (butane) can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.
These derivatization strategies highlight how this compound, through its conversion to butyne isomers, provides access to a rich variety of functionalized compounds, making it a valuable building block in organic synthesis.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-Butadiene |
| 1-Bromobut-2-ene |
| This compound |
| 2,3-Dibromobut-2-ene |
| 2-Bromobut-1-ene |
| But-1-yne |
| But-2-yne |
| Butan-2-one |
| Butanal |
| Butane (B89635) |
| Chlorine |
| Bromine |
| Potassium hydroxide |
| Sodium amide |
| Sodium |
| Palladium on carbon |
Integration of Green Chemistry Principles in 2,2 Dibromobutane Chemistry
Development of Sustainable Synthetic Routes for Dibromoalkanes
The development of sustainable synthetic routes for dibromoalkanes, including gem-dibromoalkanes like 2,2-dibromobutane, is a important area of research. These efforts are centered on creating environmentally benign processes that are both efficient and economically viable. chemistryjournals.net
A significant advancement in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents. nih.govresearchgate.net Traditional organic solvents are often volatile, toxic, and contribute to pollution. chemistryjournals.net
Solvent-Free Synthesis: Conducting reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and simplified purification processes. nih.govresearchgate.net An efficient method for synthesizing symmetrical methylene (B1212753) diesters involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov This approach provides high product yields and has a short reaction time. nih.gov
Environmentally Benign Solvents: When a solvent is necessary, green chemistry promotes the use of alternatives to traditional volatile organic compounds. chemistryjournals.net
Water: As a solvent, water is non-toxic, non-flammable, abundant, and economical. chemistryjournals.netmdpi.com Its use in organic synthesis is a key aspect of green chemistry. msuniv.ac.in
Ionic Liquids: These are salts that are liquid at or near room temperature. They are considered "green" recyclable alternatives to chlorinated solvents for reactions like the stereoselective halogenation of alkenes and alkynes. organic-chemistry.org Ionic liquids can act as the solvent, catalyst, and a principal material in some reactions. nih.gov
Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and non-volatile, making them attractive green solvents for various chemical transformations. mdpi.comspringerprofessional.de
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another green solvent alternative, offering advantages in certain organic reactions. msuniv.ac.in
The following table summarizes some environmentally benign solvent systems and their applications in reactions involving haloalkanes.
| Green Solvent System | Application Example | Key Advantages |
| Solvent-Free | Synthesis of methylene diesters from carboxylates and dihaloalkanes. nih.gov | High yield, short reaction time, environmentally friendly. nih.gov |
| Ionic Liquids | Stereoselective halogenation of alkenes and alkynes. organic-chemistry.org | Recyclable, alternative to chlorinated solvents. organic-chemistry.org |
| Water | Not specifically cited for this compound synthesis, but a key green solvent. chemistryjournals.netmdpi.com | Non-toxic, abundant, and economical. chemistryjournals.netmdpi.com |
| Polyethylene Glycols (PEGs) | Used in various chemical transformations as a green solvent. mdpi.com | Biodegradable, non-toxic, and low cost. mdpi.com |
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to more efficient and less wasteful processes. chemistryjournals.netcatalysis.blog
Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are employed to enhance the efficiency of synthetic routes. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be more easily separated and recycled. catalysis.blog
Biocatalysis: The use of enzymes as natural catalysts offers high specificity and the ability to operate under mild conditions, reducing energy consumption and the formation of byproducts. chemistryjournals.netuni-greifswald.de For instance, lipases are used in esterification reactions as a greener alternative to acid catalysts. chemistryjournals.net
Phase Transfer Catalysis (PTC): PTC is a valuable technique in green synthesis, facilitating reactions between reactants in different phases. msuniv.ac.in This can enhance reaction rates and yields, as seen in the microwave-assisted synthesis of acridine-9-carboxylic acid esters using a phase transfer catalyst. niscpr.res.in
Organocatalysis: The use of small organic molecules as catalysts has gained prominence. For example, a simple thiourea (B124793) catalyst has been used for the stereospecific dibromination of alkenes. organic-chemistry.org
Electrocatalysis: This method uses electricity to drive chemical reactions, often with the help of a catalyst. It is considered a sustainable approach as it can replace hazardous chemical oxidants and reductants. nih.gov
The table below highlights some catalytic advancements relevant to the synthesis of halogenated alkanes.
| Catalyst Type | Example Application | Benefits in Green Chemistry |
| Organocatalyst (Thiourea) | Stereospecific dibromination of alkenes. organic-chemistry.org | Avoids the use of toxic metals. organic-chemistry.org |
| Phase Transfer Catalyst | Microwave-assisted esterification. niscpr.res.in | Enhances reaction rates and yields. niscpr.res.in |
| Biocatalyst (Enzymes) | Synthesis of chiral alcohols. uni-greifswald.de | High specificity, mild conditions, reduced byproducts. chemistryjournals.netuni-greifswald.de |
| Electrocatalysis | General oxidative and reductive reactions. nih.gov | Replaces hazardous reagents, improves efficiency. nih.gov |
Atom Economy and Waste Minimization Strategies in Transformations Involving this compound
Atom Economy: A central concept in green chemistry, atom economy, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgkccollege.ac.in Addition reactions, such as the bromination of an alkene to form a dibromoalkane, are inherently 100% atom economical in theory, as all reactant atoms are part of the final product. kccollege.ac.inkahedu.edu.in In contrast, substitution and elimination reactions have lower atom economies because they generate byproducts that are not part of the desired product. kccollege.ac.in
For instance, the synthesis of 2,3-dibromobutane (B42614) from but-2-ene and bromine is an addition reaction with a theoretical atom economy of 100%. kccollege.ac.in
Waste Minimization: Preventing waste generation is a primary goal of green chemistry. epa.gov Strategies for waste minimization in chemical processes include:
Process Intensification: Techniques like using one-pot syntheses can reduce waste by eliminating the need for intermediate separation and purification steps, which often involve solvents and generate waste. epa.gov
Recycling and Reuse: Designing processes where byproducts can be recycled or used as raw materials for other processes is a key strategy. ethz.ch
Source Reduction: This involves modifying processes to use fewer hazardous materials and generate less waste at the source. yale.edu This can be achieved through better housekeeping, purchasing chemicals in appropriate amounts, and maintaining accurate chemical inventories. yale.edu
The following table illustrates the concept of atom economy for different reaction types.
| Reaction Type | Atom Economy | Example |
| Addition | 100% (Theoretical) | Bromination of an alkene to form a dibromoalkane. kccollege.ac.inkahedu.edu.in |
| Substitution | < 100% | Involve replacement of one group with another, creating byproducts. kccollege.ac.in |
| Elimination | < 100% | Atoms are eliminated as waste products. kccollege.ac.in |
Energy-Efficient Methodologies in Dibromoalkane Synthesis (e.g., microwave-assisted processes)
Reducing energy consumption is a critical aspect of green chemistry, as it has both environmental and economic benefits. chemistryjournals.netmatanginicollege.ac.in
Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chemistryjournals.netnih.gov It offers several advantages over conventional heating methods:
Reduced Reaction Times: Reactions that might take hours or days with conventional heating can often be completed in minutes or even seconds using microwaves. niscpr.res.innih.gov
Increased Yields and Purity: MAS can lead to higher product yields and improved purity. mdpi.com
Energy Efficiency: By directly heating the reaction mixture, microwaves can be more energy-efficient than conventional heating methods. chemistryjournals.net
Microwave-assisted processes have been successfully applied to the synthesis of various organic compounds, including the esterification of carboxylic acids with dibromoalkanes. niscpr.res.in For example, the synthesis of acridine-9-carboxylic acid esters was achieved in high yields with significantly reduced reaction times using microwave irradiation in the presence of a phase transfer catalyst. niscpr.res.in
The following table compares conventional heating with microwave-assisted synthesis for a representative organic reaction.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days. nih.gov | Seconds to minutes. nih.gov |
| Energy Consumption | Generally higher. chemistryjournals.net | Generally lower. chemistryjournals.net |
| Product Yield | Variable. | Often higher. mdpi.com |
| Heating Mechanism | Conduction and convection. | Direct dielectric heating. nih.gov |
Historical Perspectives and Evolution of Geminal Dihalide Research
Genesis of Early Synthetic Methodologies for Halogenated Alkanes
The origins of halogenated alkane chemistry can be traced back to the 19th century, a period of rapid advancement in the understanding of organic structures and reactions. wikipedia.org The initial syntheses were often extensions of the burgeoning field of alcohol and hydrocarbon chemistry. One of the earliest and most straightforward methods developed for the preparation of alkyl halides was the conversion of alcohols. wikipedia.org These reactions, often involving reagents like phosphorus halides or concentrated halogen acids, provided a reliable means to introduce a halogen atom into an organic framework.
The synthesis of geminal dihalides, such as 2,2-dibromobutane, required more specific approaches. A significant breakthrough was the reaction of ketones and aldehydes with phosphorus pentahalides, a method that allowed for the direct conversion of a carbonyl group into a gem-dihalide. libretexts.org This transformation proved to be a pivotal development in accessing this class of compounds.
Another critical advancement was the hydrohalogenation of alkynes. In the 1870s, the Russian chemist Vladimir Markovnikov published his seminal observations on the addition of hydrogen halides to unsaturated hydrocarbons. rsc.org His empirical rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, became a cornerstone of organic chemistry. rsc.orgnih.gov The application of Markovnikov's rule to the addition of two equivalents of a hydrogen halide (like HBr) to a terminal alkyne provided a regioselective route to geminal dihalides, including this compound from 1-butyne (B89482). mdpi.com The mechanism involves the formation of a stable carbocation intermediate, which directs the second halogen addition to the same carbon. wikipedia.org
The table below summarizes some of the key early synthetic methods for halogenated alkanes, including those applicable to geminal dihalides.
| Reaction Type | Starting Material | Reagent(s) | Product Type | Historical Significance |
|---|---|---|---|---|
| Alcohol Halogenation | Alcohol | Phosphorus halides (PCl₃, PBr₅), HX | Alkyl Halide | Foundational method for introducing halogens. wikipedia.org |
| Carbonyl to Gem-Dihalide | Ketone/Aldehyde | Phosphorus pentahalide (PCl₅, PBr₅) | Geminal Dihalide | Direct and efficient route to geminal dihalides. libretexts.org |
| Alkyne Hydrohalogenation | Alkyne | 2 equivalents of HX (e.g., HBr) | Geminal Dihalide | Application of Markovnikov's rule for regioselective synthesis. rsc.orgmdpi.com |
| Alkene Halogenation | Alkene | X₂ (e.g., Br₂) | Vicinal Dihalide | Key method for preparing precursors to alkynes and other compounds. cuny.edu |
Evolution of Mechanistic Understanding in Halogen Displacement and Elimination Reactions
The development of synthetic methods for halogenated alkanes was paralleled by an evolving understanding of their reaction mechanisms. The late 19th and early 20th centuries were pivotal in establishing the fundamental principles of nucleophilic substitution and elimination reactions, which are central to the chemistry of this compound.
Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, were among the first to be mechanistically scrutinized. The concept of bimolecular (SN2) and unimolecular (SN1) pathways emerged from detailed kinetic and stereochemical studies. mgscience.ac.in For geminal dihalides, nucleophilic substitution can occur, though the presence of two halogens on the same carbon introduces electronic and steric factors that influence reactivity. Early work on the hydrolysis of geminal dihalides to form ketones, for instance, involves a nucleophilic substitution followed by the elimination of the second halide. wikipedia.orgquora.com
The study of elimination reactions of dihaloalkanes has been particularly significant. The dehydrohalogenation of geminal dihalides like this compound to form alkynes is a classic example of a double elimination reaction. libretexts.org These reactions typically proceed through a step-wise E2 (elimination, bimolecular) mechanism, where a strong base removes a proton and a halide is expelled in a concerted step. libretexts.org The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group in the E2 transition state was a major conceptual advance. rsc.org
In the late 19th century, Alexander Zaytsev formulated another empirical rule, now known as Zaytsev's rule, which predicts that in an elimination reaction, the more substituted (and thus more stable) alkene will be the major product. wikipedia.orgmasterorganicchemistry.com This rule, along with the competing Hofmann elimination, provided chemists with predictive power in designing synthetic routes involving elimination reactions. The double dehydrohalogenation of this compound can lead to the formation of both 1-butyne and 2-butyne (B1218202), and the reaction conditions can be tuned to favor one product over the other. britannica.com
The table below outlines the evolution of key mechanistic concepts relevant to geminal dihalides.
| Mechanistic Concept | Description | Key Features for Geminal Dihalides | Historical Context |
|---|---|---|---|
| SN2 Reaction | Bimolecular nucleophilic substitution. A one-step process. | Can occur, but may be sterically hindered. Important in hydrolysis. | Elucidated in the early to mid-20th century. mgscience.ac.in |
| SN1 Reaction | Unimolecular nucleophilic substitution. A two-step process via a carbocation. | Possible, especially if a stable carbocation can be formed. | Developed alongside the SN2 mechanism. mgscience.ac.in |
| E2 Reaction | Bimolecular elimination. A one-step, concerted process. | The primary pathway for dehydrohalogenation to form alkynes. Requires a strong base. libretexts.org | Mechanistic details, including stereochemistry, were established throughout the 20th century. rsc.org |
| E1 Reaction | Unimolecular elimination. A two-step process via a carbocation. | Can compete with the SN1 reaction, particularly at higher temperatures. | Understood as a competing pathway to SN1 reactions. |
| Markovnikov's Rule | Regioselectivity of electrophilic addition to unsymmetrical alkenes/alkynes. | Explains the formation of geminal dihalides from terminal alkynes. | Formulated by Vladimir Markovnikov in the 1870s. rsc.org |
| Zaytsev's Rule | Regioselectivity of elimination reactions, favoring the more substituted alkene. | Predicts the formation of internal alkynes (e.g., 2-butyne) in elimination reactions. | Formulated by Alexander Zaytsev in 1875. wikipedia.org |
Impact of Historical Advancements on Contemporary Research Paradigms
The foundational knowledge gained from the historical study of geminal dihalides like this compound continues to influence modern chemical research. The early synthetic methods and mechanistic principles have been refined and expanded, leading to new and powerful applications.
Contemporary organic synthesis heavily relies on the versatile reactivity of geminal dihalides. They serve as crucial building blocks for the construction of complex molecules. For instance, the dehydrohalogenation reaction, once a subject of fundamental mechanistic inquiry, is now a routine and powerful tool for the synthesis of alkynes, which are themselves important intermediates in pharmaceuticals and materials science. libretexts.org
The development of organometallic chemistry in the 20th century, including the preparation of Grignard and organozinc reagents, opened up new avenues for the application of geminal dihalides. nih.govrsc.org These reagents, which can be formed from dihalides, are potent nucleophiles used in a vast array of carbon-carbon bond-forming reactions. nih.gov More recently, transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of geminal dihalides, allowing for the formation of previously inaccessible chemical bonds. rsc.org
Furthermore, research into the reactivity of geminal dihalides has had a significant impact on the field of polymer chemistry. Geminal dihalides can be used as precursors to monomers for polymerization reactions. For example, the controlled synthesis of polymers with specific properties can be achieved by leveraging the reactivity of functional groups derived from geminal dihalides. The understanding of reaction mechanisms developed through historical studies is crucial for controlling the structure and properties of these polymers. libretexts.org
The ongoing exploration of mechanochemistry, where mechanical force is used to drive chemical reactions, represents a modern frontier that builds upon the classical understanding of reaction mechanisms. nih.gov Real-time monitoring techniques are now being used to gain deeper insights into the intermediates and transition states of reactions involving compounds like geminal dihalides, offering a level of detail unimaginable to early pioneers in the field. nih.gov This advanced mechanistic understanding allows for the development of more efficient and environmentally friendly synthetic methods.
In essence, the historical journey of geminal dihalide research, from the initial synthesis of this compound and its isomers to the detailed elucidation of their reaction pathways, provides a compelling example of how fundamental scientific inquiry lays the groundwork for future innovation. The principles discovered and refined over more than a century remain integral to the modern practice of chemistry.
Future Research Trajectories and Emerging Opportunities in 2,2 Dibromobutane Chemistry
Discovery of Novel Reaction Pathways and Unexplored Reactivity Modes
While 2,2-dibromobutane is known to undergo dehydrohalogenation to form alkynes, further research can uncover novel reaction pathways. vaia.compearson.com For instance, exploring its reactivity with different strong bases under varying conditions could lead to the selective formation of less common isomers or unexpected rearrangement products. brainly.com The potential for radical reactions, initiated by light or radical initiators, remains a relatively unexplored area. Investigating these pathways could yield new methods for functionalizing the butane (B89635) backbone.
Furthermore, the reaction of this compound with organometallic reagents beyond simple Grignard or organolithium compounds could reveal new carbon-carbon bond-forming strategies. The unique electronic environment created by the two bromine atoms on the same carbon might lead to unexpected reactivity modes when interacting with transition metal catalysts. nih.gov
Development of Highly Selective and Efficient Catalytic Systems for Transformations
The development of advanced catalytic systems is crucial for enhancing the synthetic utility of this compound. While traditional elimination reactions often require harsh conditions, new catalysts could enable these transformations under milder and more selective terms. vaia.combrainly.com For example, ruthenium-based catalysts have shown promise in the enantioselective alkylation of similar compounds, suggesting a potential avenue for creating chiral molecules from this compound. acs.org
Future research could focus on designing catalysts that can selectively activate one C-Br bond, allowing for stepwise functionalization. This would open the door to synthesizing a wider range of derivatives. Additionally, catalytic systems that promote novel cycloaddition or insertion reactions involving the dibromoalkane could lead to the construction of complex molecular architectures.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating research in this compound chemistry. beilstein-journals.org By training algorithms on existing reaction data, ML models can predict the outcomes of new reactions, including product distribution and yield, under various conditions. nih.govresearchgate.netrsc.org This predictive capability can significantly reduce the number of experiments needed, saving time and resources.
Table 1: Potential Machine Learning Applications in this compound Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predicting the major and minor products of a reaction involving this compound under specified conditions. | Reduces experimental workload and accelerates discovery of new transformations. |
| Yield Optimization | Identifying the optimal reaction parameters (temperature, solvent, catalyst) to maximize the yield of a specific product. | Improves the efficiency and cost-effectiveness of synthetic routes. |
| Catalyst Design | Screening virtual libraries of potential catalysts to identify promising candidates for specific transformations of this compound. | Accelerates the development of novel and more efficient catalytic systems. |
| Novel Reactivity Discovery | Analyzing large datasets to uncover hidden reactivity patterns and propose novel, unexplored reactions of this compound. | Expands the known chemical space and synthetic utility of the compound. |
Exploration of Potential Niche Applications in Specialized Chemical Sectors
While broad applications of this compound are not yet established, future research could uncover niche uses in specialized sectors. Its structural relative, 1,4-dibromobutane, is used in the synthesis of various organic compounds, including pharmaceuticals and polymers. pacificorganicsltd.comexsyncorp.com This suggests that this compound could serve as a unique building block for creating novel molecules with specific properties.
For example, its derivatives could be investigated for their potential as flame retardants, a common application for brominated compounds. pacificorganicsltd.com In the agrochemical industry, new compounds derived from this compound could be screened for pesticidal or herbicidal activity. Furthermore, its use as a precursor for specialty polymers with tailored thermal or mechanical properties represents another avenue for exploration. The synthesis of diphenolic acid, a potential replacement for BPA, has been explored using various catalysts, and similar condensation reactions involving this compound could be investigated. mdpi.com
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A more profound understanding of the fundamental properties of this compound can be achieved through the application of advanced analytical and computational techniques. While basic spectral data exists, high-resolution spectroscopic studies, such as advanced NMR techniques, can provide more detailed information about its conformational preferences and dynamic behavior in solution. nih.govchegg.comchegg.com
Computational chemistry, particularly density functional theory (DFT) and other quantum mechanical methods, can be used to model the structure, reactivity, and spectral properties of this compound with high accuracy. researchgate.netfossee.in These computational studies can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain the regioselectivity and stereoselectivity of its reactions. researchgate.net The combination of advanced spectroscopic analysis and computational modeling will be instrumental in building a comprehensive picture of the chemical behavior of this compound, paving the way for its rational application in synthesis and materials science.
Table 2: Spectroscopic and Computational Data for Dibromobutane Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic/Computational Insights |
|---|---|---|---|---|
| This compound | C₄H₈Br₂ | 215.91 | 145 | The geminal bromine atoms significantly influence the electronic structure and reactivity at the C2 position. nih.govstenutz.eu |
| 1,2-Dibromobutane (B1584511) | C₄H₈Br₂ | 215.91 | 166-167 | Vicinal bromine atoms allow for dehydrohalogenation to form various butene isomers. tcichemicals.comfishersci.no |
| 2,3-Dibromobutane (B42614) | C₄H₈Br₂ | 215.92 | 157 | Exists as meso and dl-isomers, with distinct stereochemical outcomes in reactions. ontosight.aitcichemicals.com |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 197-200 | Used as a precursor for cyclic compounds through intramolecular reactions. pacificorganicsltd.com |
Q & A
Basic Questions
Q. What are the critical physical and chemical properties of 2,2-dibromobutane that inform experimental design?
- Answer: Key properties include:
- Molecular formula : C₄H₈Br₂ (average molecular weight: 215.916 g/mol) .
- Structure : Two bromine atoms on the second carbon of the butane chain, leading to steric hindrance and reduced rotational freedom.
- Thermodynamic data : Heats of formation and isomerization equilibrium constants with structural isomers (e.g., 2,3-dibromobutane) are critical for predicting stability .
- Boiling point : Estimated via QSPR modeling or literature comparisons (e.g., similar dibromides like 1,4-dibromobutane boil at ~194–200°C) .
- Solubility : Likely hydrophobic due to alkyl chain; solubility in organic solvents (e.g., CCl₄, ethers) should be validated experimentally.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer:
- Toxicological precautions : Based on analogs like 1,4-dibromobutane, assume acute toxicity (LD₅₀ ~300 mg/kg in mice) and irritation risks. Use fume hoods, gloves, and eye protection .
- Storage : Keep in airtight containers away from oxidizers to prevent decomposition into HBr or carbon oxides .
- Spill management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and avoid water flushing .
Q. What synthetic routes are available for preparing this compound?
- Answer:
- Radical bromination : React 2-butanone with PBr₃ or HBr under controlled conditions to introduce bromine at the 2-position.
- Isomerization : Catalyze the equilibrium between 2,3- and this compound using Lewis acids (e.g., AlBr₃) at elevated temperatures .
- Grignard intermediates : React 2-bromobutane with Br₂ in the presence of a radical initiator (e.g., light) for selective bromination .
Advanced Research Questions
Q. How does the isomerization equilibrium between this compound and 2,3-dibromobutane influence reaction pathways?
- Answer:
- Thermodynamic stability : Studies show this compound is less stable than 2,3-dibromobutane due to steric strain, favoring isomerization under heat or catalytic conditions .
- Analytical methods : Use GC-MS or NMR to monitor isomer ratios. For example, ¹H NMR distinguishes between vicinal (2,3-) and geminal (2,2-) Br atoms via coupling patterns .
- Kinetic control : Low-temperature bromination favors this compound as a kinetic product, while higher temperatures drive thermodynamic equilibrium toward 2,3-isomers .
Q. What computational methods are effective in modeling the reactivity of this compound in nucleophilic substitution reactions?
- Answer:
- DFT calculations : Optimize transition states for SN2 mechanisms, considering steric hindrance from geminal Br atoms. Software like Gaussian or ORCA can predict activation energies .
- Solvent effects : Use COSMO-RS or MD simulations to evaluate solvation in polar aprotic solvents (e.g., DMSO), which stabilize transition states .
- QSPR models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental reaction rates to predict reactivity .
Q. How does steric hindrance in this compound affect its elimination versus substitution reactions?
- Answer:
- E2 elimination : Predominant due to adjacent Br atoms promoting dehydrohalogenation. Base strength (e.g., KOH vs. NaOEt) influences product selectivity (1,2-dibutene vs. 1,3-dibutene) .
- SN2 substitution : Steric hindrance reduces nucleophilic attack at the 2-position. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .
- Mechanistic studies : Isotope labeling (e.g., D₂O quenching) or kinetic isotope effects (KIE) can distinguish between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
